molecular formula C9H12N2O4S B1624230 Methyl {[(4-aminophenyl)sulfonyl]amino}acetate CAS No. 99362-95-5

Methyl {[(4-aminophenyl)sulfonyl]amino}acetate

Cat. No. B1624230
CAS RN: 99362-95-5
M. Wt: 244.27 g/mol
InChI Key: ZOWMDAHNZAIHGK-UHFFFAOYSA-N
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Description

“Methyl {[(4-aminophenyl)sulfonyl]amino}acetate” is a chemical compound with the empirical formula C11H14N2O3 . It has a molecular weight of 222.24 . This compound is typically provided in solid form .


Molecular Structure Analysis

The SMILES string representation of this compound is O=C(CC1=CC=C(C=C1)N)NCC(OC)=O . This provides a textual representation of the compound’s structure. For a more detailed structural analysis, you may want to use software that can interpret this SMILES string and generate a 3D model.

Scientific Research Applications

Enzyme Inhibition and Mechanistic Studies

Research has shown the significance of sulfonyl-containing compounds in inhibiting enzymes critical for certain biochemical pathways. For instance, sulfometuron methyl, a compound structurally related to Methyl {[(4-aminophenyl)sulfonyl]amino}acetate, has been studied for its inhibition of acetolactate synthase (ALS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants, bacteria, and yeast. Mutations conferring resistance to this herbicide indicate the potential of sulfonylurea derivatives to act as enzyme inhibitors, thus providing a pathway to study the interaction between such compounds and their biological targets (Yadav, McDevitt, Benard, & Falco, 1986).

Chemical Synthesis and Material Science

The compound also plays a role in chemical synthesis, providing insights into the development of new materials and chemical reactions. For example, one-pot synthesis methods utilizing compounds with sulfonyl groups have been explored for creating diverse chemical structures, such as isothiazole derivatives, which have potential applications in materials science and pharmaceuticals (Dobrydnev, Vashchenko, Konovalova, Bisikalo, & Volovenko, 2018).

Biochemical and Pharmaceutical Research

In the realm of biochemical and pharmaceutical research, compounds like Methyl {[(4-aminophenyl)sulfonyl]amino}acetate contribute to the understanding of drug metabolism, enzyme function, and the synthesis of biologically active molecules. Studies involving the metabolism of sulfone and sulfoxide derivatives by organisms provide a basis for investigating the biological transformations and potential therapeutic applications of sulfonyl-containing compounds (Brady & Arthur, 1961).

Environmental and Agricultural Science

In environmental and agricultural science, the investigation of sulfonylurea herbicides and their interaction with plant enzymes offers avenues for developing more effective and selective agrochemicals. Understanding the mechanism of action of these compounds against specific enzymes can lead to the creation of targeted herbicides with minimal environmental impact (Chaleff & Mauvais, 1984).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle all chemicals with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed information on handling and disposal.

properties

IUPAC Name

methyl 2-[(4-aminophenyl)sulfonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWMDAHNZAIHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427693
Record name methyl {[(4-aminophenyl)sulfonyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl {[(4-aminophenyl)sulfonyl]amino}acetate

CAS RN

99362-95-5
Record name methyl {[(4-aminophenyl)sulfonyl]amino}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(4-aminobenzenesulfonamido)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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